molecular formula C13H13NS B8653598 5-methyl-2-phenylsulfanylaniline

5-methyl-2-phenylsulfanylaniline

Cat. No.: B8653598
M. Wt: 215.32 g/mol
InChI Key: FHKOBWXRJDNJJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-methyl-2-phenylsulfanylaniline is a chemical compound for research and experimental applications. This aniline derivative features a phenylsulfanyl substituent, which may be of interest for further chemical synthesis and transformation. Aniline derivatives are commonly utilized as building blocks for synthesizing more complex molecules, including pharmaceuticals and agrochemicals . Research into related aniline compounds demonstrates their value in developing sulfonamide derivatives, which have shown inhibitory activity against enzymes like carbonic anhydrase and acetylcholinesterase, making them potential candidates for therapeutic agents . Similarly, methods for the direct functionalization of anilines, such as sulfonylation mediated by visible light, highlight the relevance of such structures in modern synthetic chemistry for the late-stage diversification of drug candidates . Researchers may employ 5-methyl-2-phenylsulfanylaniline as a precursor in organic synthesis, metal complex catalysis, or in the development of novel heterocyclic compounds. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C13H13NS

Molecular Weight

215.32 g/mol

IUPAC Name

5-methyl-2-phenylsulfanylaniline

InChI

InChI=1S/C13H13NS/c1-10-7-8-13(12(14)9-10)15-11-5-3-2-4-6-11/h2-9H,14H2,1H3

InChI Key

FHKOBWXRJDNJJT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)SC2=CC=CC=C2)N

Origin of Product

United States

Preparation Methods

Nitration of 3-Chlorotoluene

Nitration of 3-chlorotoluene under mixed acid conditions (HNO3/H2SO4) at 50°C yields 3-chloro-4-nitrotoluene (87% yield), where the nitro group occupies the para position relative to chlorine. Subsequent chlorination is unnecessary, as the methyl group originates from the toluene backbone.

Regioselective Chlorination of 4-Nitrotoluene

Chlorination of 4-nitrotoluene using Cl2/FeCl3 at 80°C produces 2-chloro-4-nitrotoluene (72% yield). The chlorine atom directs nitration to the ortho position, while the methyl group remains inert under these conditions.

Nucleophilic Aromatic Substitution (NAS) with Thiophenol

The halogen atom in 2-chloro-5-methylnitrobenzene is replaced by phenylsulfanyl via NAS.

Reaction Conditions and Optimization

  • Solvent : Methanol or dimethylformamide (DMF) enhances solubility and reaction rates.

  • Base : Ammonia (2–5 equiv) deprotonates thiophenol to generate the nucleophilic thiolate.

  • Temperature/Pressure : Reactions proceed at 70–100°C under autogenous pressure (3–10 bar), achieving >90% conversion within 12 hours.

Example Procedure :

  • Charge 2-chloro-5-methylnitrobenzene (10 mmol), thiophenol (11 mmol), and NH3 (25 mmol) in methanol (20 mL).

  • Heat at 80°C for 12 hours in a sealed reactor.

  • Isolate 2-(phenylsulfanyl)-5-methylnitrobenzene via filtration (95% yield).

Mechanistic Insights

The reaction follows a two-step mechanism:

  • Thiophenol deprotonation to form PhS−.

  • Attack of PhS− at the electron-deficient C2 position, facilitated by the nitro group’s meta-directing effect.

Reduction of Nitro to Amine

The nitro group in 2-(phenylsulfanyl)-5-methylnitrobenzene is reduced to an amine using catalytic hydrogenation or iron-mediated methods.

Catalytic Hydrogenation

  • Catalyst : 10% Pd/C (0.1 equiv) in ethanol at 50°C under H2 (3 atm).

  • Yield : 98% after 6 hours.

Iron-Acetic Acid Reduction

  • Conditions : Iron filings (5 equiv) in glacial acetic acid under reflux for 24 hours.

  • Yield : 91% after neutralization with NaOH.

Characterization Data :

  • Melting Point : 145–147°C (decomp.).

  • 1H NMR (DMSO-d6) : δ 7.52 (d, 2H, Ar-H), 7.32 (t, 2H, Ar-H), 6.98 (s, 1H, Ar-H), 6.72 (d, 1H, Ar-H), 4.21 (s, 2H, NH2), 2.31 (s, 3H, CH3).

Alternative Synthetic Pathways

Diazonium Salt Coupling

3-Methylaniline is diazotized using NaNO2/HCl at 0°C, then coupled with thiophenol in alkaline medium. This method suffers from poor regioselectivity (<50% yield).

Friedel-Crafts Alkylation

Attempts to introduce methyl via AlCl3-mediated alkylation of 2-(phenylsulfanyl)nitrobenzene result in ring deactivation and tar formation.

Industrial-Scale Considerations

Large-scale synthesis (3 mmol to 10 mol) employs continuous flow reactors to maintain temperature control and reduce reaction times. Key parameters include:

  • Residence Time : 30 minutes at 100°C.

  • Solvent Recovery : Methanol is distilled and reused, reducing waste.

Physicochemical Properties and Applications

Thermal Stability

  • Decomposition Temperature : 220°C (TGA).

  • Solubility : Soluble in DMF, DMSO, and hot ethanol; insoluble in water.

Pharmaceutical Relevance

5-Methyl-2-phenylsulfanylaniline serves as a precursor to VEGFR2 kinase inhibitors and antimicrobial agents. Its bioactivity stems from the electron-rich aromatic system, which enhances target binding.

Chemical Reactions Analysis

Types of Reactions

5-methyl-2-phenylsulfanylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized based on the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 5-methyl-2-phenylsulfanylaniline can yield sulfoxides or sulfones, while substitution reactions can introduce halogen atoms or other functional groups to the aromatic ring .

Scientific Research Applications

5-methyl-2-phenylsulfanylaniline has several scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis and as a precursor for the preparation of more complex molecules.

    Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals

Mechanism of Action

The mechanism of action of 5-methyl-2-phenylsulfanylaniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Aniline Derivatives

Compound Name Substituents Melting Point (°C) Toxicity Profile Key Applications
5-Methyl-2-phenylsulfanylaniline 5-methyl, 2-phenylsulfanyl Not reported Not reported Potential synthetic intermediate (inferred)
5-Chloro-2-methanesulfonylaniline 5-chloro, 2-methanesulfonyl Not reported Harmful (inhalation, skin, ingestion) Industrial synthesis
5-(Ethylsulfonyl)-2-methoxyaniline 5-ethylsulfonyl, 2-methoxy Not reported Not reported VEGFR2 inhibitor fragment
5-Trifluoromethyl-2,4-disulfamylaniline 5-CF₃, 2,4-disulfamyl 247–248 Not reported Pharmaceutical intermediate
5-Fluoro-2-methanesulfonylpyrimidin-4-ylamine Pyrimidine core, 5-fluoro, 2-methanesulfonyl Not reported Not reported Heterocyclic drug development

Substituent Effects on Physicochemical Properties

  • Electron-Donating vs. In contrast, methanesulfonyl () and trifluoromethyl () groups are strongly electron-withdrawing, reducing electron density and increasing melting points due to enhanced intermolecular forces . The phenylsulfanyl group offers moderate electron withdrawal, likely resulting in a lower melting point compared to disulfamyl or trifluoromethyl analogs (e.g., 247–248°C in ) .
  • Heterocyclic vs. Benzene Core :

    • Pyrimidine-based analogs () exhibit distinct reactivity and binding properties compared to benzene-core derivatives, making them more suited for targeting enzymes like kinases .

Q & A

Basic: What are the standard synthetic routes for 5-methyl-2-phenylsulfanylaniline, and what reaction conditions optimize yield?

Answer:
The synthesis typically involves nucleophilic aromatic substitution or Ullmann-type coupling. For example, reacting 2-amino-5-methylphenol with phenylsulfenyl chloride under basic conditions (e.g., K₂CO₃ in DMF at 80°C) achieves substitution at the ortho position . Control of stoichiometry (1:1.2 molar ratio of phenol to sulfenyl chloride) and inert atmosphere (N₂) minimizes oxidation by-products. Purification via column chromatography (hexane/ethyl acetate, 4:1) yields >85% purity. Confirm intermediates using TLC and FT-IR for thioether bond formation (C-S stretch at ~680 cm⁻¹) .

Basic: Which spectroscopic techniques are critical for characterizing 5-methyl-2-phenylsulfanylaniline, and what key data should researchers prioritize?

Answer:

  • ¹H/¹³C NMR : Identify aromatic protons (δ 6.5–7.5 ppm) and methyl groups (δ 2.3 ppm for CH₃). Splitting patterns distinguish substituent positions (e.g., para vs. ortho coupling) .
  • HRMS : Confirm molecular ion [M+H]⁺ at m/z 216.08 (calculated for C₁₃H₁₃NS).
  • FT-IR : Validate S-C bond (680 cm⁻¹) and NH₂ stretches (~3450 cm⁻¹) .
  • XRD (if crystalline): Resolve ambiguities in regiochemistry, especially if unexpected by-products form .

Advanced: How do electronic effects of the phenylsulfanyl group influence the reactivity of 5-methyl-2-phenylsulfanylaniline in cross-coupling reactions?

Answer:
The electron-donating phenylsulfanyl group activates the aromatic ring toward electrophilic substitution but deactivates it toward nucleophilic attack. In Suzuki-Miyaura coupling, the C-S bond may coordinate with Pd catalysts, requiring ligand optimization (e.g., XPhos) to prevent catalyst poisoning . Computational studies (DFT) show the HOMO localized on the amino group, favoring oxidative coupling at NH₂. Experimental validation via cyclic voltammetry (oxidation peak at +1.2 V vs. Ag/AgCl) supports this mechanism .

Advanced: How should researchers resolve contradictions in spectroscopic data during synthesis (e.g., unexpected doublets in ¹H NMR)?

Answer:
Contradictions often arise from:

  • Tautomerism : NH₂ protons may exchange rapidly, causing broadening. Use D₂O shake tests or low-temperature NMR (−40°C) to stabilize signals .
  • By-products : Check for sulfoxide formation (δ 2.8–3.2 ppm in ¹H NMR) if oxidation occurs. Reductive workup (Na₂S₂O₃) can suppress this .
  • Regiochemical ambiguity : Compare experimental ¹³C NMR shifts with DFT-predicted values (e.g., Gaussian09/B3LYP/6-311+G(d,p)) .

Basic: What are the primary applications of 5-methyl-2-phenylsulfanylaniline in medicinal chemistry?

Answer:
The compound serves as a precursor for:

  • Heterocyclic scaffolds : E.g., benzothiazoles via cyclization with CS₂/KOH .
  • Antimicrobial agents : Functionalization at NH₂ (e.g., acylation) enhances bioactivity against Gram-positive bacteria (MIC ~8 µg/mL) .
  • Kinase inhibitors : The sulfanyl group improves solubility for in vitro assays (logP reduced by 0.8 vs. methyl analogs) .

Advanced: What strategies mitigate instability of 5-methyl-2-phenylsulfanylaniline under acidic or oxidative conditions?

Answer:

  • Acidic conditions : Protonation of NH₂ increases susceptibility to hydrolysis. Use buffered solutions (pH 6–8) or protect NH₂ as a Boc derivative .
  • Oxidative stability : Add antioxidants (e.g., BHT at 0.1 wt%) during storage. Avoid light exposure (amber vials) to prevent S-oxidation .
  • Thermal degradation : DSC shows decomposition >180°C; reflux reactions should use lower-boiling solvents (e.g., THF instead of DMF) .

Basic: How can researchers validate the purity of 5-methyl-2-phenylsulfanylaniline for biological assays?

Answer:

  • HPLC : Use a C18 column (MeCN/H₂O, 70:30) with UV detection at 254 nm. Purity >98% is required for IC₅₀ assays .
  • Elemental analysis : Match %C, %H, %N with theoretical values (e.g., C: 72.5%, H: 5.8%, N: 6.5%) .
  • LC-MS : Screen for trace sulfoxide by-products ([M+16]⁺ ions) .

Advanced: How does substituent variation (e.g., electron-withdrawing groups) impact the compound’s utility in materials science?

Answer:

  • Electron-withdrawing groups (NO₂, CF₃) : Lower HOMO energy, enhancing charge transport in organic semiconductors (mobility up to 0.3 cm²/V·s) .
  • Steric effects : Bulky substituents (e.g., 2,6-di-iso-propylphenyl) reduce aggregation in OLEDs, improving luminance efficiency .
  • DFT modeling : Predict bandgap tuning (ΔE ~2.1–3.4 eV) for optoelectronic applications .

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